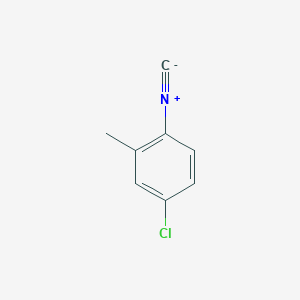

4-Chloro-2-methylphenyl isocyanide

説明

BenchChem offers high-quality 4-Chloro-2-methylphenyl isocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylphenyl isocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-1-isocyano-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUALJWHMLJTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572855 | |

| Record name | 4-Chloro-1-isocyano-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60515-59-5 | |

| Record name | 4-Chloro-1-isocyano-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 4-Chloro-2-methylphenyl Isonitrile for Advanced Research

This guide provides a comprehensive technical overview of 4-Chloro-2-methylphenyl Isonitrile, a versatile reagent with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, characterization, and applications of this compound, with a focus on its utility in constructing complex molecular architectures.

Executive Summary: Identity and Physicochemical Properties

4-Chloro-2-methylphenyl isonitrile (IUPAC Name: 4-chloro-1-isocyano-2-methylbenzene) is an aromatic isonitrile distinguished by a chloro and a methyl substituent on the phenyl ring. It is crucial to differentiate this compound from its close structural analog, 4-Chloro-2-methylphenyl isocyanate. The isonitrile functional group (-N≡C) possesses a unique electronic structure and reactivity, making it a valuable synthon, particularly in multicomponent reactions. In contrast, the isocyanate (-N=C=O) exhibits different chemical behavior, primarily reacting with nucleophiles like alcohols and amines to form carbamates and ureas, respectively.

The distinct properties of 4-Chloro-2-methylphenyl Isonitrile are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-1-isocyano-2-methylbenzene | [1][2] |

| CAS Number | 60515-59-5 | [1][2][3] |

| Molecular Formula | C₈H₆ClN | [1][2][3] |

| Molecular Weight | 151.59 g/mol | [1][2][3] |

| Chemical Structure | ||

| SMILES | CC1=C([N+]#[C-])C=CC(Cl)=C1 | [1] |

| Synonyms | 4-Chloro-2-methylphenylisocyanide, 2-Methyl-4-chlorophenyl-isocyanide | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of aryl isonitriles is most reliably achieved through the dehydration of the corresponding N-arylformamides. This two-step approach, starting from the commercially available aniline, is a field-proven method that ensures high purity and yield.

Step 1: Synthesis of N-(4-chloro-2-methylphenyl)formamide

The initial step involves the N-formylation of 4-chloro-2-methylaniline. Using a mixed anhydride of formic acid and acetic anhydride is an efficient method for this transformation.[4]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine formic acid (1.2 equivalents) and acetic anhydride (1.0 equivalent).

-

Heat the mixture at 60°C for 2 hours to form the mixed anhydride.

-

Cool the mixture to room temperature and add a solution of 4-chloro-2-methylaniline (1.0 equivalent) in a suitable solvent like tetrahydrofuran (THF).

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by pouring it into water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-chloro-2-methylphenyl)formamide, which can be purified by recrystallization or column chromatography.[4]

Step 2: Dehydration to 4-Chloro-2-methylphenyl Isonitrile

The dehydration of the formamide is the critical step to form the isonitrile functional group. Common dehydrating agents include phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[5]

Protocol:

-

In a dry, three-necked flask under a nitrogen atmosphere, dissolve N-(4-chloro-2-methylphenyl)formamide (1.0 equivalent) in a dry solvent such as dichloromethane (DCM) or THF.

-

Add a base, for example, triethylamine (2.5 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a dehydrating agent like phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

After filtration, remove the solvent under reduced pressure. The crude isonitrile should be purified by vacuum distillation or column chromatography on silica gel.

Causality Note: The use of a strong base is essential to neutralize the acidic byproducts generated during the dehydration process, which drives the reaction to completion.[5] Performing the reaction at low temperatures controls the exothermic nature of the reaction with POCl₃.

Caption: Synthesis workflow for 4-Chloro-2-methylphenyl Isonitrile.

Spectroscopic Characterization

While specific experimental spectra for 4-Chloro-2-methylphenyl Isonitrile are not widely published, its structure allows for the confident prediction of its key spectroscopic features.

-

Infrared (IR) Spectroscopy: The most characteristic feature is the strong, sharp absorption band for the isonitrile (-N≡C) stretching vibration, which typically appears in the region of 2150-2110 cm⁻¹.[6] This peak is a definitive indicator of the functional group's presence and is sensitive to the electronic environment.[7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show a singlet for the methyl (-CH₃) protons around 2.2-2.4 ppm. The aromatic region will display signals corresponding to the three protons on the phenyl ring. Their specific chemical shifts and coupling patterns will be influenced by the positions of the chloro, methyl, and isonitrile groups.

-

¹³C NMR: The carbon spectrum will feature a signal for the methyl carbon around 18-22 ppm. The aromatic carbons will appear in the typical 120-140 ppm range. The isonitrile carbon is highly characteristic and will appear as a broad signal in the 155-170 ppm region.

-

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 151. A characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) will be observed.

| Expected ¹H NMR Data (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| ~ 7.3 | Aromatic-H |

| ~ 7.2 | Aromatic-H |

| ~ 7.1 | Aromatic-H |

| ~ 2.3 | -CH₃ (singlet) |

| Expected ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| ~ 160 | -N≡C |

| ~ 135-140 | Aromatic C-Cl, C-CH₃, C-NC |

| ~ 125-132 | Aromatic C-H |

| ~ 20 | -CH₃ |

Applications in Drug Discovery and Development

The isonitrile functional group is a cornerstone of multicomponent reactions (MCRs), which are highly valued in drug discovery for their efficiency in generating molecular diversity from simple building blocks.[10]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isonitrile to produce an α-acylamino amide, a scaffold prevalent in peptidomimetics and other biologically active molecules.[11][12] 4-Chloro-2-methylphenyl Isonitrile is an excellent component for this reaction, introducing a substituted aromatic moiety that can be crucial for modulating a compound's pharmacological properties, such as potency and metabolic stability.

Generic Ugi Reaction Protocol:

-

To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in a polar solvent like methanol, add the carboxylic acid (1.0 eq).

-

Stir the mixture for a short period to allow for the formation of the iminium intermediate.

-

Add 4-Chloro-2-methylphenyl Isonitrile (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (typically a few hours to overnight).

-

The product can often be isolated by precipitation or after aqueous work-up and purification by chromatography.[13]

The driving force for the Ugi reaction is the irreversible Mumm rearrangement that occurs in the final step, leading to the thermodynamically stable bis-amide product.[12]

Caption: The Ugi four-component reaction (U-4CR) mechanism.

Emerging Biological Applications

Recent studies have highlighted that the aryl isonitrile moiety itself can be a key pharmacophore. Research has demonstrated that compounds featuring an aryl isonitrile group exhibit potent inhibitory activity against clinically relevant strains of methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA).[14] This suggests that 4-Chloro-2-methylphenyl Isonitrile could serve not only as a building block but also as a starting point for the development of novel antibacterial agents.

Safety, Handling, and Storage

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[15] Personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, is mandatory.[15][16] Avoid inhalation of vapors and contact with skin and eyes.

-

Toxicity: Many isonitriles are toxic if swallowed, inhaled, or absorbed through the skin.[17] They can cause irritation to the skin, eyes, and respiratory system.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[15]

References

-

PubChem. (n.d.). 4-Chloro-2-methylphenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, Y.-C., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI. Retrieved from [Link]

-

Maj, M., et al. (2016). Isonitrile as an Ultrasensitive Infrared Reporter of Hydrogen-Bonding Structure and Dynamics. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Maj, M., et al. (2016). Isonitrile as an Ultrasensitive Infrared Reporter of Hydrogen-Bonding Structure and Dynamics. PubMed. Retrieved from [Link]

-

Maj, M., et al. (2016). Isonitrile as an Ultrasensitive Infrared Reporter of Hydrogen-Bonding Structure and Dynamics. IBS Publications Repository. Retrieved from [Link]

-

Ahn, C., et al. (2015). β-Isocyanoalanine as an IR probe: comparison of vibrational dynamics between isonitrile and nitrile-derivatized IR probes. RSC Publishing. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-CLORO-2-METILFENIL ISOCIANITO. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-2-methylphenyl isocyanate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

-

Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). Sequential Ugi four-component/nucleophilic substitution/Staudinger–aza-Wittig/hydrolysis strategy for the efficient. Preprints.org. Retrieved from [Link]

-

Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals. Retrieved from [Link]

-

Zhang, Y., et al. (2015). Discovery and characterization of aryl isonitriles as a new class of compounds versus methicillin- and vancomycin-resistant Staphylococcus aureus. PubMed. Retrieved from [Link]

-

Wang, F., et al. (2012). N-(4-Methylphenyl)formamide. Acta Crystallographica Section E. Retrieved from [Link]

-

Liu, W., & Yan, Y. (2021). Current Understanding toward Isonitrile Group Biosynthesis and Mechanism. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide.... Retrieved from [Link]

-

Unigel. (2021). Safety Data Sheet. Retrieved from [Link]

-

Neveselý, J., et al. (2025). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Retrieved from [Link]

-

CSL. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Neveselý, J., et al. (2025). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journals. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluorophenyl isocyanate. Retrieved from [Link]

-

Liu, H., et al. (n.d.). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. The Royal Society of Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of formamide. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(4-Methylphenyl)formamide. Retrieved from [Link]

Sources

- 1. 60515-59-5|4-CHloro-2-methylphenyl isocyanide|BLD Pharm [bldpharm.com]

- 2. 4-CLORO-2-METILFENIL ISOCIANETO CAS#: 60515-59-5 • ChemWhat | Banco de Dados de Produtos Químicos e Biológicos [chemwhat.pt]

- 3. 4-chloro-1-isocyano-2-methylbenzene - CAS:60515-59-5 - Abovchem [abovchem.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isonitrile as an Ultrasensitive Infrared Reporter of Hydrogen-Bonding Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pr.ibs.re.kr [pr.ibs.re.kr]

- 10. keyorganics.net [keyorganics.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Ugi reaction - Wikipedia [en.wikipedia.org]

- 13. sciepub.com [sciepub.com]

- 14. Discovery and characterization of aryl isonitriles as a new class of compounds versus methicillin- and vancomycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. unigel.com.br [unigel.com.br]

- 17. dept.harpercollege.edu [dept.harpercollege.edu]

- 18. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

Strategic Utilization of Substituted Aryl Isocyanides in High-Fidelity Multicomponent Reactions

Executive Summary

The renaissance of isocyanide-based multicomponent reactions (IMCRs) has shifted from simple combinatorial enumeration to the precision engineering of complex peptidomimetics and heterocycles. While alkyl isocyanides (e.g., tert-butyl, cyclohexyl) have historically dominated the field due to availability and stability, substituted aryl isocyanides offer superior electronic tunability and π-stacking capabilities essential for high-affinity ligand design in medicinal chemistry.

This guide provides an advanced technical framework for deploying substituted aryl isocyanides in Ugi and Groebke-Blackburn-Bienaymé (GBB) reactions. It addresses the critical challenges of reactivity modulation, stability, and odor control, offering self-validating protocols for the synthesis of "difficult" scaffolds.

The Isocyanide Building Block: Electronic & Steric Profiling

The reactivity of the isocyanide carbon is formally divalent, exhibiting a unique dichotomy: it is nucleophilic (towards imines/oxoniums) and electrophilic (towards carboxylates/azides). When attached to an aryl ring, this reactivity is heavily modulated by the ring's electronic nature.

Electronic Modulation

-

Electron-Rich Aryl Isocyanides (e.g., p-OMe-Ph-NC): The increased electron density on the isocyanide carbon enhances nucleophilicity, accelerating the initial addition to the imine (Ugi) or amidine (GBB). However, they are more prone to acid-catalyzed polymerization or hydrolysis.

-

Electron-Deficient Aryl Isocyanides (e.g., p-NO2-Ph-NC, Polyfluorinated Ar-NC): These are less nucleophilic, often requiring Lewis acid activation (e.g., TiCl₄, BF₃·OEt₂) to facilitate the initial attack. Conversely, the resulting nitrilium ion is highly electrophilic, accelerating the subsequent "trapping" step (Mumm rearrangement or cyclization).

Synthesis of Aryl Isocyanides

Two primary pathways govern the synthesis of these building blocks. The choice depends on the substrate's sensitivity and the lab's tolerance for volatile, odorous intermediates.

Table 1: Comparative Synthesis Methodologies

| Feature | Method A: Formamide Dehydration | Method B: Difluorocarbene Route |

| Reagents | POCl₃ / Et₃N (or Burgess Reagent) | ClCF₂COONa / K₂CO₃ |

| Mechanism | Elimination of H₂O from formamide | Carbenoid insertion into primary amine |

| Scope | Universal; scalable to kg | Excellent for electron-rich/neutral aryls |

| Conditions | 0°C to RT; DCM solvent | 100°C; DMF solvent |

| Odor Profile | High (requires strict containment) | Moderate (generated in situ) |

| Key Advantage | Established industrial standard | Avoids POCl₃; "Greener" profile |

Technical Insight: For "odorless" synthesis, consider using α-Tosyl-(2,4-dichlorobenzyl) isocyanide (TosDIC) .[1] This reagent is a solid, practically odorless isocyanide equivalent used for the direct synthesis of C4-aryl imidazoles, avoiding the volatility issues of simple phenyl isocyanides [1].

The Ugi 4-Component Reaction (U-4CR)[2][3][4][5]

The Ugi reaction assembles an amine, aldehyde, carboxylic acid, and isocyanide into an α-acylamino amide.[2][3] When using aryl isocyanides, the reversible formation of the imine and the stability of the nitrilium ion are the rate-determining factors.

Mechanistic Pathway

The following diagram illustrates the critical bifurcation points where aryl substituents influence the reaction outcome.

Figure 1: Mechanistic pathway of the Ugi reaction highlighting the influence of aryl isocyanide electronics.

Protocol: Optimized Ugi for Sterically Hindered Aryl Isocyanides

Standard methanol protocols often fail with ortho-substituted aryl isocyanides (e.g., 2,6-dimethylphenyl isocyanide) due to steric repulsion during the initial attack.

Reagents:

-

Amine (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Carboxylic Acid (1.0 equiv)

-

Ortho-Substituted Aryl Isocyanide (1.0 equiv)

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH)

-

Catalyst: Phenylphosphinic acid (5-10 mol%) or ZnCl₂

Step-by-Step Methodology:

-

Pre-condensation: In a microwave vial, dissolve the amine and aldehyde in TFE (0.5 M). Stir at RT for 30 mins to ensure imine formation. Note: TFE activates the imine via hydrogen bonding.

-

Acid Addition: Add the carboxylic acid and the catalyst. Stir for 5 mins.

-

Isocyanide Addition: Add the aryl isocyanide in one portion.

-

Reaction: Seal the vial and irradiate at 60°C for 45-60 mins (or stir at RT for 24h if microwave is unavailable).

-

Work-up: Concentrate the solvent. If the product precipitates, filter and wash with cold ether. If not, dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine) and saturated NaHCO₃ (to remove acid).

-

Odor Quenching: Rinse all glassware with a 5% H₂SO₄/MeOH solution to hydrolyze residual isocyanide traces immediately [2].

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is the premier method for synthesizing fused imidazole heterocycles (e.g., imidazo[1,2-a]pyridines) by reacting an 2-aminoazine, an aldehyde, and an isocyanide. Aryl isocyanides are particularly valuable here for introducing π-systems required for kinase inhibitor scaffolds.

Table 2: Scope of Aryl Isocyanides in GBB Reactions

| Isocyanide Type | Electronic Character | Typical Yield | Notes |

| Phenyl Isocyanide | Neutral | 75-90% | Standard benchmark. |

| 4-Methoxyphenyl NC | Electron-Rich | 80-95% | Excellent reactivity; product may be acid-sensitive. |

| 4-Nitrophenyl NC | Electron-Deficient | 60-85% | Slower reaction; often requires Lewis Acid (Sc(OTf)₃). |

| 2,6-Dimethylphenyl NC | Sterically Hindered | 40-65% | Requires elevated temp (80°C+) or microwave. |

| TosDIC | Sulfonyl/Benzylic | 70-85% | Yields C4-aryl imidazoles directly; low odor [1]. |

Critical Observation: Electron-poor aryl isocyanides often perform better in GBB than in Ugi reactions because the GBB mechanism involves a concerted [4+1] cycloaddition-like step where the isocyanide's electrophilicity is less of a bottleneck than its ability to stabilize the cyclic intermediate [3].

Post-Condensation Modifications (The "UDC" Strategy)[7][8]

To escape the "linear peptide" chemical space of the standard Ugi reaction, the Ugi-Deprotection-Cyclization (UDC) strategy is employed.[4] By using functionalized aryl isocyanides (e.g., o-amino or o-alkynyl aryl isocyanides), one can access rigid polycyclic scaffolds.

Decision Tree for Post-Ugi Transformations

Use this logic flow to select the appropriate post-condensation pathway based on your aryl isocyanide's functional handle.

Figure 2: Decision tree for selecting post-Ugi cyclization strategies based on aryl isocyanide substitution.

Example Protocol: Synthesis of Benzodiazepines via UDC

-

Ugi Step: React an amino acid derived imine with an ortho-Boc-amino aryl isocyanide.

-

Deprotection: Treat the Ugi adduct with TFA/DCM (1:1) to remove the Boc group.

-

Cyclization: Neutralize with Et₃N. The free amine attacks the internal amide carbonyl (formed from the isocyanide) to close the 7-membered ring [4].

Troubleshooting & Safety

Odor Control

Aryl isocyanides are notorious for their vile odor.

-

Prevention: Use high molecular weight or resin-bound isocyanides where possible.

-

Remediation: Keep a wash bottle of 5% Methanolic Sulfuric Acid or Sodium Hypochlorite (Bleach) handy. These solutions rapidly hydrolyze/oxidize the isocyanide to the odorless formamide or isocyanate [2].

Reactivity Issues

-

Problem: Reaction stalls with electron-deficient aryl isocyanides.

-

Solution: Switch solvent to TFE (Trifluoroethanol). The high ionizing power of TFE stabilizes the transition state of the nitrilium ion formation.

-

Problem: Side product formation (Passerini product) in Ugi reaction.

-

Solution: Ensure pre-formation of the imine (30 mins) before adding the acid and isocyanide. Use a slight excess of amine.

References

-

BenchChem. (n.d.). α-Tosyl-(2,4-dichlorobenzyl) isocyanide | 952727-77-4.[1] Retrieved from

-

Organic Syntheses. (1961). o-Tolyl Isocyanide. Org. Synth. 1961, 41, 101. Retrieved from

-

Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis, 49, 2266-2274. Retrieved from

-

Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. Retrieved from

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210.[5] Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Passerini Reaction Conditions for Sterically Hindered Aryl Isocyanides

Executive Summary

The Passerini three-component reaction (P-3CR) is a powerful tool for synthesizing

This guide details two validated protocols to overcome these kinetic barriers:

-

High-Concentration/Solvent-Free Protocol: Exploits entropic drivers to force conversion.

-

Lewis Acid-Catalyzed Protocol: Utilizes Zinc(II) or Indium(III) to activate the carbonyl electrophile, compensating for the weak nucleophilicity of the hindered isocyanide.

Mechanistic Insight & Steric Blockade

To optimize the reaction, one must understand the failure mode. The Passerini reaction typically proceeds via a concerted non-ionic mechanism in aprotic solvents.[3]

-

The Barrier: Sterically hindered isocyanides (like 2,6-disubstituted aryls) face significant repulsion when approaching the hydrogen-bonded adduct of the aldehyde and carboxylic acid.

-

The Solution: We must either (A) increase the effective molarity of the transition state (Concentration) or (B) lower the activation energy of the carbonyl acceptor (Lewis Acid Catalysis).

Pathway Visualization

The following diagram illustrates the standard concerted pathway versus the steric blockade and the Lewis Acid bypass.

Figure 1: Mechanistic divergence showing the steric blockade in the standard concerted pathway and the Lewis Acid-mediated bypass.

Critical Reaction Parameters

Solvent Selection & Concentration

For hindered substrates, standard dilute conditions (0.1 M in DCM or MeOH) are ineffective .

-

Recommendation: Use DCM (Dichloromethane) at high concentration (1.0 M - 2.0 M) or run Solvent-Free .

-

Advanced Option: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated solvents act as strong hydrogen-bond donors, stabilizing the ionic transition state and accelerating the reaction significantly [1].

Catalyst Selection

When steric hindrance is high, the aldehyde must be activated.

-

Zinc Bromide (

): Mild, inexpensive, and highly effective for isocyanide insertion. -

Indium Trichloride (

): Higher activity, useful for extremely unreactive substrates.

Experimental Protocols

Protocol A: The "Green" High-Concentration Method

Best for: Moderately hindered isocyanides (e.g., 2-methylphenyl isocyanide) and liquid aldehydes.

Rationale: By minimizing solvent volume, the collision frequency increases, overcoming the entropic penalty imposed by the bulky substituents.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Aldehyde (1.0 equiv)[1]

-

Hindered Isocyanide (1.0 - 1.1 equiv)

-

Solvent: None (if liquid) or Minimal DCM.

Step-by-Step:

-

Pre-mix: In a 5 mL screw-cap vial, combine the Aldehyde (1.0 mmol) and Carboxylic Acid (1.0 mmol). Stir for 5 minutes to allow hydrogen bonding (pre-activation).

-

Addition: Add the Hindered Isocyanide (1.0 mmol) in one portion.

-

Concentration Check: If the mixture is solid, add minimal DCM (0.2 - 0.5 mL) to create a thick slurry (Target conc: >2.0 M).

-

Reaction: Cap tightly and stir vigorously at Room Temperature for 24 hours .

-

Note: If no precipitation occurs after 24h, mild heating (40°C) may be applied.

-

-

Workup: Dilute with Et2O (5 mL). The product often precipitates. If not, wash with saturated

(remove unreacted acid), dry over -

Purification: Recrystallization (EtOAc/Hex) is preferred over chromatography for these stable amides.

Protocol B: Lewis Acid Catalyzed Method ( )

Best for: Severely hindered isocyanides (e.g., 2,6-dimethylphenyl isocyanide) or electron-rich aldehydes.

Rationale:

Materials:

- (10-20 mol%)

-

Aldehyde (1.0 equiv)[1]

-

Carboxylic Acid (1.0 equiv)

-

Hindered Isocyanide (1.1 equiv)

-

Solvent: DCM (Anhydrous), 0.5 M concentration.

Step-by-Step:

-

Catalyst Activation: Flame-dry a reaction flask under Argon. Add

(0.1 mmol) and anhydrous DCM (2.0 mL). -

Aldehyde Addition: Add the Aldehyde (1.0 mmol). Stir for 10 minutes. Crucial: This pre-complexation step prevents the acid from deactivating the catalyst.

-

Isocyanide Addition: Add the Hindered Isocyanide (1.1 mmol). Stir for 5 minutes.

-

Acid Addition: Dropwise add the Carboxylic Acid (1.0 mmol) dissolved in minimal DCM.

-

Reaction: Stir at 0°C to RT for 12-18 hours.

-

Quench: Add 10% aqueous citric acid (to chelate Zn) and extract with DCM.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary & Comparison

| Parameter | Standard Conditions | High-Concentration (Protocol A) | Lewis Acid (Protocol B) |

| Solvent | MeOH or DCM (0.1 M) | None or Min. DCM (>2 M) | Anhydrous DCM (0.5 M) |

| Catalyst | None | None | |

| Temp | RT | RT - 40°C | 0°C -> RT |

| Time | 24 - 48 h | 12 - 24 h | 6 - 18 h |

| Yield (Hindered) | < 30% (Stalled) | 60 - 75% | 80 - 95% |

| Purification | Difficult (SM remains) | Precipitation often possible | Chromatography required |

Troubleshooting & QC

-

Issue: Reaction Stalls (TLC shows SM).

-

Fix: Add 10 mol% water or switch solvent to TFE (2,2,2-Trifluoroethanol) . The "water-accelerated" effect is potent in MCRs [3].

-

-

Issue: Isocyanide Smell Persists.

-

Fix: Treat glassware with 10% acetic acid in acetone to hydrolyze residual isocyanide.

-

-

QC Check:

-Acyloxy amides show a characteristic ester C=O stretch (~1740

References

-

Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. Source:J. Org.[4] Chem. (2012/2025 Context). Note: Fluorinated solvents like TFE and HFIP stabilize the rate-determining transition state in isocyanide insertions. URL:[Link](Representative DOI for HFIP/MCR effects).

-

Lewis Acid Catalyzed Passerini Reaction. Source:Organic Letters, 2004, 6(23), 4231–4233. Title: Stereochemical Control of the Passerini Reaction.[2][4] URL:[Link]

-

Fast and Efficient Solvent-Free Passerini Reaction. Source:Tetrahedron Letters, 2012, 53(3), 306–308.[5] URL:[Link][5][6]

-

The Passerini Reaction (Review). Source:Organic Reactions, 2005, Vol 65.[7] URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. portals.broadinstitute.org [portals.broadinstitute.org]

- 3. mdpi.com [mdpi.com]

- 4. Passerini Reaction [organic-chemistry.org]

- 5. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicreactions.org [organicreactions.org]

dehydration of N-(4-chloro-2-methylphenyl)formamide with POCl3

Application Note: Dehydration of N-(4-chloro-2-methylphenyl)formamide with POCl [1]

Abstract & Scientific Context

Isocyanides (isonitriles) are versatile C1 building blocks in organic synthesis, critical for multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[1] The dehydration of N-substituted formamides is the most reliable method for accessing aryl isocyanides.

This protocol details the synthesis of 4-chloro-2-methylphenyl isocyanide from its formamide precursor. The presence of the ortho-methyl group and para-chloro substituent on the aromatic ring introduces specific electronic and steric considerations. The ortho-methyl group provides steric protection that stabilizes the isocyanide against polymerization, while the chloro-group serves as a handle for further cross-coupling functionalization.

Key Reaction:

Chemical Mechanism

The dehydration proceeds via a Vilsmeier-Haack type mechanism.[2] Understanding this pathway is crucial for troubleshooting low yields, which often result from moisture contamination or insufficient base.[1]

-

Activation: The nucleophilic oxygen of the formamide attacks the electrophilic phosphorus of POCl

, displacing a chloride ion. -

Intermediate Formation: An O-dichlorophosphoryl imidate intermediate is formed.[1]

-

Elimination: The base (Triethylamine) deprotonates the nitrogen, triggering the elimination of the phosphate group (as a dichlorophosphate anion) to form the isocyanide triple bond.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of formamide dehydration using POCl3.

Safety & Handling (Critical)

This protocol involves Phosphorus Oxychloride (POCl

| Hazard | Description | Mitigation Strategy |

| POCl | Highly toxic, corrosive, reacts violently with water to release HCl and H | Handle only in a fume hood. Use dry glassware. Quench excess reagent slowly into basic solution. |

| Isocyanide Odor | "Godzilla" class stench. Causes nausea and headaches even at ppb levels. | Double-glove . Keep all reaction vessels sealed. Treat all glassware with acid (HCl/MeOH) after use to hydrolyze traces back to formamide/amine.[1] |

| Exotherm | The reaction is exothermic.[3] | Maintain temperature < 5°C during POCl |

Experimental Protocol

Materials & Reagents[4][5][6][7][8][9][10][11][12]

-

Substrate: N-(4-chloro-2-methylphenyl)formamide (1.0 equiv)

-

Dehydrating Agent: Phosphorus Oxychloride (POCl

) (1.1 – 1.2 equiv)[1] -

Base: Triethylamine (Et

N) (3.0 – 5.0 equiv) - Must be dry/fresh.[1] -

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

-

Quench: Saturated Sodium Carbonate (Na

CO

Step-by-Step Methodology

Step 1: Setup

-

Oven-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet adapter.

-

Purge the system with dry Nitrogen or Argon.

-

Add N-(4-chloro-2-methylphenyl)formamide (10 mmol, ~1.70 g) to the flask.

-

Add anhydrous DCM (50 mL) to dissolve the formamide.[1]

-

Add Triethylamine (50 mmol, ~7.0 mL) to the solution.

-

Cool the mixture to -5°C to 0°C using an ice/salt bath.

Step 2: Dehydration

-

Charge the addition funnel with POCl

(11-12 mmol, ~1.1 mL) dissolved in a small amount of DCM (5 mL). -

Dropwise Addition: Add the POCl

solution slowly over 20-30 minutes. Crucial: Monitor internal temperature; do not allow it to rise above 5°C. -

Once addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 60-90 minutes.

-

Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The isocyanide is typically less polar than the formamide.

-

Note: Isocyanides can degrade on silica; run TLC quickly.[1]

-

Step 3: Workup & Purification

-

Cool the mixture back to 0°C.

-

Quench: Slowly add saturated Na

CO -

Stir for 15 minutes to ensure complete hydrolysis of excess POCl

. -

Transfer to a separatory funnel. Separate the organic layer (DCM).[1]

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combined organic layers are washed with:

-

Water (1 x 30 mL)

-

Brine (1 x 30 mL)

-

-

Dry over anhydrous Na

SO -

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization (if solid) from Petroleum Ether.[1]

Workflow Diagram (DOT)

Figure 2: Operational workflow for the synthesis process.[1]

Characterization & Validation

To ensure the protocol was successful, validate the product using the following markers:

| Technique | Expected Observation | Reason |

| FT-IR | Strong, sharp peak at 2110–2140 cm | Characteristic stretching vibration of the Isocyanide (-N≡C) group.[1] |

| FT-IR | Disappearance of peak at 1650–1690 cm | Loss of the Formamide Carbonyl (C=O).[1] |

| Loss of CHO proton (usually ~8.0-8.5 ppm) | Confirmation of conversion.[1] | |

| Appearance | Off-white solid or pale yellow oil | Visual check.[1] Darkening indicates decomposition/polymerization. |

Troubleshooting Guide

-

Low Yield:

-

Cause: Moisture in solvent or reagents reacting with POCl

. -

Solution: Distill DCM over CaH

or use molecular sieves. Ensure Et

-

-

Product Decomposition:

-

Cause: Acidic hydrolysis during workup or thermal instability.

-

Solution: Ensure the quench is basic (Na

CO

-

-

Incomplete Reaction:

-

Cause: Insufficient POCl

due to quality degradation (hydrolysis in the bottle).[1] -

Solution: Use a fresh bottle of POCl

or increase equivalents to 1.5.

-

References

-

Ugi, I., & Meyr, R. (1958).[1] Neue Darstellungsmethode für Isonitrile. Angewandte Chemie, 70(22-23), 702-703.[1] Link[1]

-

Organic Syntheses. (1961).[1] o-Tolyl Isocyanide.[1][4] Org. Synth. 1961, 41, 101.[1] Link

-

Salami, S. A., et al. (2022).[1][5] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. Molecules, 27(20), 6850.[1] Link

-

Zhu, J., & Bienaymé, H. (2005).[1] Multicomponent Reactions. Wiley-VCH.[1] (General reference for Isocyanide chemistry).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.uniupo.it [iris.uniupo.it]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

Application Note: Synthesis of 4-Chloro-2-methylphenyl Isocyanide via Burgess Reagent Dehydration

Executive Summary

This application note details a robust, laboratory-scale protocol for the synthesis of 4-Chloro-2-methylphenyl isocyanide (CAS: 60515-59-5) from its formamide precursor using the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate).

While traditional dehydration methods utilizing phosphoryl chloride (

Chemical Context & Mechanism[1][2][3][4][5]

The Challenge of Isocyanide Synthesis

Isocyanides (isonitriles) are critical building blocks in multicomponent reactions (e.g., Ugi, Passerini) and coordination chemistry. The transformation of a formamide (

Why Burgess?

-

Neutral pH: Avoids the basic conditions of

which can racemize chiral centers or degrade acid-sensitive protecting groups. -

Mild Thermal Profile: Reactions typically proceed at

to refluxing DCM ( -

Clean Workup: The sulfamate byproduct hydrolyzes to water-soluble salts.

Mechanistic Insight

The Burgess reagent acts as a sulfonyl transfer agent. The reaction proceeds via a stereospecific syn-elimination (

-

Activation: The nucleophilic oxygen of the formamide (acting through its enol tautomer) attacks the electrophilic sulfur of the Burgess reagent.

-

Intermediate Formation: An imidate-sulfamate intermediate is formed.

-

Elimination: A concerted intramolecular elimination occurs. The carbamate anion acts as an internal base, abstracting the proton while the sulfonate group departs, yielding the isocyanide.

Figure 1: Mechanistic pathway of formamide dehydration via Burgess Reagent.

Pre-Synthesis Requirements

Materials & Reagents

| Reagent | CAS | Role | Purity Requirement |

| N-(4-chloro-2-methylphenyl)formamide | 21787-81-5 | Precursor | >98% (Dry) |

| Burgess Reagent | 29684-56-8 | Dehydrating Agent | Fresh, stored at -20°C |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous (<50 ppm H2O) |

| Molecular Sieves (4Å) | N/A | Water Scavenger | Activated |

Safety & Odor Control (CRITICAL)

-

Isocyanide Odor: The target molecule has an extremely potent, foul, non-toxic odor described as "Godzilla's gym sock."

-

Containment: All work must be performed in a high-efficiency fume hood.

-

Waste Treatment: Treat all glassware and waste with a 10% bleach (sodium hypochlorite) solution to oxidize residual isocyanide to the odorless isocyanate/amine before removal from the hood.

-

-

Burgess Reagent Handling: The reagent is hygroscopic. Exposure to atmospheric moisture hydrolyzes it to the inactive primary amine salt. Weigh quickly in a glovebox or under a blanket of Nitrogen/Argon.

Experimental Protocols

Step 1: Precursor Synthesis (Formylation)

Note: If the formamide precursor is not commercially available, synthesize it from the aniline.

-

Dissolution: Dissolve 4-chloro-2-methylaniline (1.0 equiv) in DCM.

-

Acylation: Add Formic Acetic Anhydride (prepared in situ by mixing 1.1 equiv Formic Acid and 1.1 equiv Acetic Anhydride at

for 1 hr). -

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Quench with sat.

. Extract with DCM. Wash organic layer with brine, dry over -

Validation: Confirm identity by

NMR (look for formyl proton ~8.3-8.5 ppm, often appearing as rotamers).

Step 2: Burgess Dehydration (Core Protocol)

Scale: 1.0 mmol basis (adjust proportionally).

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under

flow. -

Substrate Preparation: Add N-(4-chloro-2-methylphenyl)formamide (169.6 mg, 1.0 mmol) and activated 4Å molecular sieves (100 mg).

-

Solvation: Add anhydrous DCM (5 mL, 0.2 M concentration). Stir for 5 minutes to ensure a dry environment.

-

Reagent Addition: Add Burgess Reagent (286 mg, 1.2 mmol, 1.2 equiv) in one portion.

-

Tip: If the reagent is old/yellowed, increase loading to 1.5–2.0 equiv.

-

-

Reaction: Stir at room temperature (

).-

Monitoring: Check TLC after 30 mins. The isocyanide usually runs much higher (less polar) than the formamide.

-

Optimization: If conversion is slow after 1 hour, heat to reflux (

) for 30 minutes.

-

-

Workup (Aqueous Wash):

-

Dilute reaction mixture with 10 mL DCM.

-

Wash with water (

) to remove the hydrolyzed Burgess byproduct (triethylammonium salts). -

Wash with brine (

).

-

-

Drying & Concentration: Dry organic phase over

, filter, and concentrate under reduced pressure inside the fume hood . -

Purification: Flash column chromatography on silica gel (Eluent: 5-10% EtOAc in Hexanes).

-

Note: Isocyanides can be unstable on silica for long periods; run the column quickly.

-

Figure 2: Operational workflow for the Burgess dehydration protocol.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Hydrolyzed Burgess Reagent | Check reagent quality. Fresh reagent is white/pale yellow. If dark yellow/sticky, discard. Increase equivalents to 2.0. |

| No Reaction | Wet Solvent | The reagent hydrolyzes faster than it reacts with the formamide. Use freshly distilled DCM or add more molecular sieves. |

| Product Decomposition | Acidic Silica | Isocyanides can hydrolyze on acidic silica. Add 1% |

| Incomplete Conversion | Steric Hindrance | The ortho-methyl and para-chloro groups add steric bulk. Refluxing in 1,2-dichloroethane (DCE) at |

References

-

Creedon, S. M., Crowley, H. K., & McCarthy, D. G. (1998).[3][4] "Dehydration of formamides using the Burgess Reagent: a new route to isocyanides."[4][5][6] Journal of the Chemical Society, Perkin Transactions 1, (6), 1015–1018.[6]

-

Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry, 38(1), 26-31.

-

Atkinson, J. G., et al. (1969). "Burgess Reagent in Organic Synthesis."[3][7][4][5][6][8] Organic Syntheses, 50, 9. (General reference for reagent handling).

- Ugi, I. (1962). "The -Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. (Context on Isocyanide reactivity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. journal.iisc.ac.in [journal.iisc.ac.in]

- 4. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A708081F [pubs.rsc.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. researchgate.net [researchgate.net]

Application Note: Synthesis of 5-Aryl Oxazoles via Van Leusen Reaction with Tosylmethyl Isocyanide (TosMIC)

[1]

Executive Summary

The oxazole scaffold is a privileged pharmacophore in medicinal chemistry, ubiquitous in kinase inhibitors, antibiotics, and natural products. The Van Leusen Oxazole Synthesis remains the gold standard for constructing 5-substituted oxazoles from aldehydes and

While often colloquially referred to as a reaction with "aryl isocyanides," it is critical to distinguish that the reagent is a sulfonylmethyl isocyanide (TosMIC), and the "aryl" moiety typically originates from the aldehyde partner (yielding 5-aryl oxazoles) or an

This guide provides a robust, scalable protocol for generating 5-aryl oxazoles, incorporating mechanistic insights for troubleshooting and modifications for high-throughput library generation.

Mechanistic Insight & Reaction Logic[2][3]

The Van Leusen reaction is formally a [3+2] cycloaddition, but mechanistically it proceeds via a stepwise aldol-type addition followed by cyclization and elimination. Understanding this pathway is vital for optimizing yields, particularly with electron-deficient or sterically hindered aryl aldehydes.

The Pathway[1][2][3][4][5][6][7]

-

Deprotonation: The sulfonyl group acidifies the

-protons of TosMIC ( -

Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aryl aldehyde.

-

Cyclization: The resulting alkoxide attacks the isocyanide carbon (5-endo-dig cyclization) to form a 2-oxazoline intermediate.

-

Elimination: The driving force of the reaction is the base-mediated elimination of

-toluenesulfinic acid (TsH) to aromatize the ring into the oxazole.

Mechanistic Visualization[2][8][9]

Figure 1: Stepwise mechanism of the Van Leusen Oxazole Synthesis.[1] The elimination of the sulfonyl group is the critical aromatization step.

Strategic Planning & Safety

Reagent Handling (TosMIC)

-

Odor/Toxicity: TosMIC is an isocyanide derivative.[2][3][1][4][5][6][7][8][9] While less volatile than low-molecular-weight isocyanides, it retains a characteristic foul odor and potential toxicity. All weighing and reactions must be performed in a functioning fume hood.

-

Stability: TosMIC is stable at room temperature but should be stored in a cool, dry place. It decomposes in strongly acidic media.

Substrate Scope Considerations

-

Electron-Poor Aldehydes: React rapidly; may require lower temperatures to prevent oligomerization.

-

Electron-Rich Aldehydes: React slower; reflux conditions in methanol are standard.

-

Steric Hinderance: Ortho-substituted aryl aldehydes may require stronger bases (e.g.,

-BuOK) or non-protic solvents (DME/THF) to drive the initial addition.

Experimental Protocols

Protocol A: Standard Synthesis (Methanol/Carbonate)

Best for: General library synthesis, robust substrates, cost-efficiency.

Materials:

-

Aryl Aldehyde (1.0 equiv)

-

TosMIC (1.0 - 1.1 equiv)

-

Potassium Carbonate (

, 2.0 - 3.0 equiv) -

Methanol (Reagent Grade, anhydrous preferred but not strictly required)

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aryl Aldehyde (1.0 mmol) and TosMIC (195 mg, 1.0 mmol) in Methanol (5 mL, ~0.2 M concentration).

-

Addition: Add

(276 mg, 2.0 mmol) in one portion. -

Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (

) with vigorous stirring.-

Checkpoint: The reaction usually turns heterogeneous as the product or salts precipitate.

-

-

Monitoring: Monitor by TLC or LC-MS after 2 hours. Most reactions are complete within 2–4 hours.

-

TLC Tip: TosMIC stains poorly; look for the disappearance of the aldehyde.

-

-

Workup:

-

Cool to room temperature.[4]

-

Option 1 (Precipitation): If the product precipitates, pour the mixture into ice-water (20 mL), stir for 15 min, and filter the solid. Wash with water and cold hexanes.

-

Option 2 (Extraction): Remove MeOH under reduced pressure.[4] Resuspend residue in Water/EtOAc (1:1). Separate layers, extract aqueous layer with EtOAc (2x). Dry organics over

, filter, and concentrate.[4]

-

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hexanes/EtOAc).

Protocol B: The "Sisko" Modification (Scale-Up/Homogeneous)

Best for: Large scale (>10g), acid-sensitive substrates, or when solubility in MeOH is poor.

Rationale: Uses a non-protic solvent (DME) and a stronger base to ensure complete conversion without the harshness of refluxing methoxide (formed in situ in Method A).

Materials:

-

Aryl Aldehyde (1.0 equiv)

-

TosMIC (1.05 equiv)

-

Base:

or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) -

Solvent: Dimethoxyethane (DME) or DME/MeOH (2:1)

Step-by-Step:

-

Setup: Charge flask with Aldehyde and TosMIC in DME.

-

Reaction: Add Base. Heat to

. -

Advantage: The reaction remains homogeneous longer, preventing occlusion of reagents in the precipitate.

-

Workup: Solvent exchange to EtOAc/Water is necessary as DME is water-miscible.

Data Presentation & Optimization

The following table summarizes expected outcomes based on electronic properties of the aryl aldehyde (simulated aggregate data from standard literature).

| Entry | Aryl Aldehyde Substituent | Method | Time (h) | Yield (%) | Notes |

| 1 | Phenyl (Unsubstituted) | A | 2 | 85-92 | Standard benchmark. |

| 2 | 4-Nitro (Electron Deficient) | A | 1 | 90-95 | Fast reaction; watch for exotherm on scale-up. |

| 3 | 4-Methoxy (Electron Rich) | A | 4-6 | 70-80 | Slower addition step; reflux essential. |

| 4 | 2,6-Dichloro (Steric) | B | 12 | 45-60 | Steric hindrance blocks nucleophilic attack. Use Method B. |

| 5 | 3-Pyridyl (Heterocycle) | A | 3 | 75-85 | Compatible with basic heterocycles. |

Optimization Workflow

Figure 2: Decision tree for optimizing incomplete reactions.

Troubleshooting & Expert Tips

-

The "Red" Impurity: Reactions often turn dark red/brown. This is usually due to the polymerization of isocyanide byproducts. It is rarely indicative of failure. A silica plug filtration usually removes the color.

-

Product Identification:

-

1H NMR: Look for the diagnostic singlet of the oxazole C5-H . In 5-aryl oxazoles, this proton typically appears around 7.3 – 7.5 ppm , often overlapping with aromatic signals, but the C2-H (between N and O) is very characteristic, appearing downfield at 7.9 – 8.5 ppm as a sharp singlet.

-

-

Base Selection: While

is standard, using TBDBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or polymer-supported bases can facilitate workup for high-throughput medicinal chemistry (removing the need for aqueous extraction).

References

-

Van Leusen, A. M., et al. (1972).[2][1][9] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of imidazoles and oxazoles." Tetrahedron Letters, 13(23), 2373–2376.

-

Van Leusen, A. M. (1977).[6][8][10] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[8] Introduction of a one-carbon unit." Journal of Organic Chemistry, 42(19), 3114–3118.

-

Sisko, J., et al. (2000). "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Derivatives." The Journal of Organic Chemistry, 65(5), 1516–1524.

-

Organic Chemistry Portal. "Van Leusen Oxazole Synthesis."

Sources

- 1. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Van Leusen Reaction [organic-chemistry.org]

- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]

Technical Support Center: Managing and Neutralizing the Foul Odor of 4-Chloro-2-methylphenyl isocyanide

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on effectively managing and neutralizing the intensely foul odor of 4-Chloro-2-methylphenyl isocyanide in a laboratory setting. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter during your experiments, ensuring a safer and more pleasant laboratory environment.

Understanding the Hazard: The Pervasive Odor of Isocyanides

Isocyanides, also known as isonitriles, are notorious for their extremely unpleasant and pervasive odors, often described as "horrible" and "extremely distressing".[1] This is a significant challenge in their application in organic synthesis, including in multicomponent reactions like the Ugi and Passerini reactions.[2] The volatile nature of many low molecular weight isocyanides contributes to their ability to quickly contaminate the laboratory environment. While higher molecular weight or sterically hindered isocyanides can be less odorous, 4-Chloro-2-methylphenyl isocyanide is a volatile aromatic isocyanide that requires careful handling to manage its foul smell.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong, unpleasant odor of 4-Chloro-2-methylphenyl isocyanide?

The intense odor of isocyanides is inherent to the isocyano- functional group (-N≡C). The volatility of the molecule allows it to readily enter the gas phase and be detected by the olfactory system. While the odor of isocyanates, a related class of compounds, can also be a concern, isocyanides are particularly known for their foul smell.[3][4]

Q2: What are the immediate safety concerns when a strong odor of 4-Chloro-2-methylphenyl isocyanide is detected?

The detection of a strong odor indicates the presence of isocyanide vapor in the air. While the primary concern is the odor itself, it's also a sign of a potential containment breach. Isocyanates, which share structural similarities, are known respiratory and skin sensitizers.[5][6] Therefore, it is prudent to treat 4-Chloro-2-methylphenyl isocyanide with similar caution. Immediate actions should include ensuring adequate ventilation and wearing appropriate Personal Protective Equipment (PPE).

Troubleshooting Guide: Odor Management and Neutralization

This section provides detailed protocols and troubleshooting for managing and eliminating the odor of 4-Chloro-2-methylphenyl isocyanide.

Issue 1: A persistent foul odor is present in the laboratory during and after handling 4-Chloro-2-methylphenyl isocyanide.

Cause: This is likely due to the escape of volatile isocyanide from reaction vessels, contaminated glassware, or spills.

Solution:

-

Engineering Controls: All work with 4-Chloro-2-methylphenyl isocyanide must be conducted in a properly functioning chemical fume hood.[5][7]

-

Containment: Ensure all reaction vessels are securely sealed. Use septa and needles for transfers whenever possible to minimize exposure to the atmosphere.

-

Proactive Neutralization: Place a beaker containing an acidic solution (e.g., 5% hydrochloric acid in methanol) in the fume hood to help trap and neutralize volatile isocyanide vapors.

Issue 2: The odor of 4-Chloro-2-methylphenyl isocyanide remains on glassware even after washing.

Cause: Isocyanides can adhere to glass surfaces and may not be effectively removed by standard washing procedures.

Solution: Decontamination of Glassware

A simple and effective method for decontaminating glassware is to rinse it with an acidic solution that will hydrolyze the residual isocyanide to the corresponding, less odorous, formamide.

Protocol for Glassware Decontamination:

-

Initial Rinse: After emptying the glassware, perform an initial rinse with an organic solvent like acetone to remove the bulk of the organic residues.

-

Acidic Wash: Prepare a 5% solution of hydrochloric acid (HCl) in methanol.

-

Soaking: Fill or rinse the contaminated glassware with the methanolic HCl solution and allow it to stand for at least 30 minutes in a fume hood.

-

Final Cleaning: Dispose of the acidic solution as hazardous waste and then wash the glassware with soap and water as usual.

Issue 3: A small spill of 4-Chloro-2-methylphenyl isocyanide has occurred in the fume hood.

Cause: Accidental spillage during transfer or reaction setup.

Solution: Spill Neutralization and Cleanup

Prompt and effective neutralization is crucial to manage the odor and potential hazards of a spill. The following protocol is recommended for small spills (<100 mL) within a chemical fume hood.

Protocol for Minor Spill Cleanup:

-

Safety First: Ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or butyl rubber), and safety goggles.[5][8] If the spill is significant or outside a fume hood, a respirator may be necessary.[8]

-

Containment: If the spill is liquid, contain it by creating a dike with an inert absorbent material like vermiculite or sand.[9][10] Do not use combustible materials like sawdust.[11]

-

Neutralization: Prepare a neutralizing solution. A common and effective option is a 5-10% solution of sodium carbonate in water with a small amount of liquid detergent (0.2%).[12] Alternatively, a solution of 3-8% concentrated ammonia with detergent can be used, but this requires excellent ventilation.[12]

-

Application: Slowly and carefully add the neutralizing solution to the spill, working from the outside in.

-

Absorption: Allow the mixture to react for at least 10 minutes. Then, absorb the neutralized mixture with an inert absorbent.

-

Collection and Disposal: Scoop the absorbed material into a designated, labeled hazardous waste container.[10] Do not seal the container tightly initially, as the reaction may generate gas.[11][12]

-

Final Decontamination: Wipe the spill area with the neutralizing solution, followed by water.

-

Waste Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste according to institutional and local regulations.[13][14]

| Neutralizing Agent | Concentration | Advantages | Disadvantages |

| Sodium Carbonate Solution | 5-10% in water | Readily available, effective. | May be slower to react than other options. |

| Ammonia Solution | 3-8% in water | Fast-acting. | Requires excellent ventilation due to ammonia vapors. |

| Methanolic HCl | 5% | Effective for glassware decontamination. | Flammable solvent. |

A summary of common neutralizing agents for isocyanide spills.

Workflow for Handling and Neutralizing 4-Chloro-2-methylphenyl isocyanide

Sources

- 1. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isocyanates A Sweet Smelling Hazard [toolboxtopics.com]

- 4. The Nose Knows… or Does It? - Dymax [dymax.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemicals.basf.com [chemicals.basf.com]

- 7. rubingroup.org [rubingroup.org]

- 8. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 9. qmul.ac.uk [qmul.ac.uk]

- 10. ccny.cuny.edu [ccny.cuny.edu]

- 11. actsafe.ca [actsafe.ca]

- 12. fsi.co [fsi.co]

- 13. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]

- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]

improving yield of formamide dehydration for aryl isocyanides

Topic: Improving Yield of Formamide Dehydration Ticket ID: ISO-NC-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Black Tar" Problem

You are likely here because your reaction turned into a black, insoluble polymer, or your product vanished on the silica column. Aryl isocyanides (

This guide treats your synthesis as a system. We do not just provide a recipe; we provide the control logic to prevent failure.

Module 1: Reagent Selection & Strategy

Before starting, confirm you are using the correct dehydrating system for your specific substrate.

Reagent Decision Matrix

Figure 1: Decision tree for selecting the optimal dehydration reagent based on substrate sensitivity and scale.

Comparative Data: Dehydration Systems

| Parameter | Phosphorus Oxychloride ( | Triphosgene ( | Burgess Reagent |

| Primary Utility | Bulk scale-up, robust substrates | Stubborn substrates, high atom economy | Acid-sensitive / Precious substrates |

| Cost Efficiency | High (Cheap reagents) | Moderate | Low (Expensive reagent) |

| Reaction pH | Acidic by-products (requires excess base) | Acidic by-products | Neutral |

| Major Risk | Exotherm control; Hydrolysis during quench | Toxicity (Phosgene generation) | Shelf-stability of reagent |

| Typical Yield | 75–95% | 85–98% | 80–95% |

Module 2: Standard Operating Protocols (SOPs)

SOP-A: The Robust Scale-Up ( Method)

Best for: Simple aryl formamides, gram-scale synthesis.

The Mechanism:

The formamide oxygen attacks the electrophilic phosphorus, creating a leaving group. Base (

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask. Add magnetic stir bar. Purge with

. -

Dissolution: Add Formamide (1.0 equiv) and dry DCM (

concentration). -

Base Addition: Add Triethylamine (

) (3.0 – 5.0 equiv). Note: Excess base is critical to buffer the HCl generated. -

Cooling: Cool the mixture to -5°C to 0°C (Ice/Salt bath).

-

Active Reagent: Add

(1.1 – 1.2 equiv) dropwise over 20–30 minutes.-

Critical Control Point: Internal temperature must not exceed 5°C. Rapid addition causes exotherms that lead to "black tar" polymerization.

-

-

Reaction: Stir at 0°C for 30–60 mins. Monitor by TLC.[1][2][3]

-

The "Reverse Quench" (Vital):

-

Prepare a saturated

solution (basic buffer) in a separate beaker. -

Pour the cold reaction mixture into the stirring carbonate solution.

-

Why? If you add water to the reaction, the local pH drops immediately as

hydrolyzes to phosphoric/hydrochloric acid, destroying your isocyanide.

-

SOP-B: The "Precious Cargo" Method (Burgess Reagent)

Best for: Substrates with Boc, TBS, or acetal groups.

Protocol:

-

Setup: Dry glassware,

atmosphere. -

Dissolution: Dissolve Formamide (1.0 equiv) in dry DCM or Benzene.

-

Reagent: Add Burgess Reagent (1.1 – 1.5 equiv) in one portion at Room Temperature (RT).

-

Reaction: Stir at RT for 1–3 hours.

-

Workup: Dilute with

, wash with water (1x) and brine (1x). Dry over -

Note: This reaction is neutral. No massive base excess is required, simplifying purification.

Module 3: Troubleshooting & FAQs

Issue 1: "My product vanished on the column."

Diagnosis: Silica gel is slightly acidic (

-

Buffer the Eluent: Add 1–2% Triethylamine (

) to your hexane/ethyl acetate mobile phase. -

Pre-treat the Column: Flush the packed silica column with the buffered solvent before loading your sample.

-

Alternative: Use Basic Alumina instead of Silica Gel.

Issue 2: "The reaction turned into a black solid."

Diagnosis: Uncontrolled exotherm leading to polymerization. Isocyanides polymerize rapidly with heat and acid. Solution:

-

Check Addition Rate: Slow down the

addition. -

Increase Solvent Volume: Dilution helps dissipate heat.

-

Internal Thermometer: Do not rely on the bath temp. Measure the liquid temp inside the flask.

Issue 3: "Yield is low; NMR shows starting material formamide."

Diagnosis: Reagent failure.

-

Distill POCl3: If the liquid is cloudy or has solids, distill it prior to use.

-

Switch Reagents: If steric hindrance is high (e.g., ortho-substituted aryls), switch to Triphosgene or Vilsmeier conditions (

/DMF), which are more aggressive dehydrating agents.

Issue 4: "It smells... less terrible?"

Diagnosis: The "Smell Test" is a qualitative analytical tool. Isocyanides have a distinct, vile odor (often described as "Godzilla's gym sock"). If the smell fades to a mild almond/chemical smell, you have likely hydrolyzed the product back to the formamide. Solution: Check the pH of your aqueous layer during extraction. It must be pH > 8.

Module 4: Mechanistic Visualization

Understanding the pathway helps predict side reactions.

Figure 2: Reaction pathway showing the critical activation step and the risk of acid-catalyzed hydrolysis.

References

-

Ugi, I., et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition in English, vol. 4, no. 6, 1965, pp. 472–484. Link

-

Patil, P., et al. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent."[4] Molecules, vol. 25, no. 22, 2020. Link

- Creary, X., et al. "Burgess Reagent in the Preparation of Isocyanides." Journal of Organic Chemistry, vol. 57, no. 16, 1992.

-

Porcheddu, A., et al. "A Trustworthy Mechanochemical Route to Isocyanides."[5] Beilstein Journal of Organic Chemistry, vol. 18, 2022. Link

-

Chakrabarty, S., et al. "Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret." Synlett, vol. 27, no. 12, 2016. Link

Safety Warning: Isocyanides are toxic and possess an extremely offensive odor.[6] All reactions must be performed in a well-ventilated fume hood. Treat all glassware with bleach (hypochlorite) solution after use to oxidize traces of isocyanide to the less odorous isocyanate.

Sources

- 1. chem.rochester.edu [chem.rochester.edu]

- 2. Chromatography [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [academia.edu]

- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocyanide: Formula, Structure, Synthesis, and Reactions [chemistrylearner.com]

Technical Support Center: Safely Quenching Isocyanide Reactions with Weak Acids

Welcome to the technical support guide for handling isocyanide reactions. Isocyanides (or isonitriles) are exceptionally versatile reagents in modern organic synthesis, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which are cornerstones of drug discovery and development for rapidly building molecular complexity.[1][2][3] However, their unique reactivity, potent odor, and potential hazards necessitate rigorous and well-understood protocols for their handling and quenching.[1][4][5]

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when quenching isocyanide reactions, with a focus on the safe and effective use of weak acids.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to quench an isocyanide reaction?

A1: Quenching is a critical final step for three primary reasons:

-

Safety and Hazard Neutralization: Volatile isocyanides are notorious for their extremely unpleasant and pervasive odors.[1] More importantly, they are toxic and can cause respiratory and skin sensitization.[4][5][6] Leaving unreacted isocyanide in your reaction mixture poses a significant exposure risk during workup and purification. Proper quenching converts the reactive isocyanide into a more stable, less hazardous, and less odorous derivative, typically a formamide.

-

Ensuring Product Purity: If not quenched, residual isocyanide can continue to react during workup, purification (e.g., on silica gel), or storage, leading to the formation of byproducts and lowering the yield and purity of your target compound.

-

Preventing Environmental Contamination: Isocyanide waste must be properly deactivated before disposal. Quenching is the first step in ensuring that hazardous waste streams are handled responsibly.

Q2: I've always used water to quench my reactions. Why is a weak acid preferred for isocyanides?

A2: While water can hydrolyze isocyanides, the reaction is often slow and may not proceed to completion, especially in organic solvents. Furthermore, the choice of quencher is dictated by the stability of your product and the reaction mechanism.

-

Controlling Reactivity: Strong acids can protonate other functional groups in your desired product, potentially leading to degradation, hydrolysis (e.g., of esters or amides), or other unwanted side reactions. Weak acids provide a controlled source of protons to selectively target the unreacted isocyanide without disrupting the integrity of the product.

-

Mechanism of Quenching: The goal is to protonate the nucleophilic carbon of the isocyanide. This forms a highly electrophilic nitrilium-like intermediate, which is then rapidly trapped by a nucleophile (like water, which is often present or added during workup) to form a stable N-substituted formamide. A weak acid facilitates this process in a more controlled manner than a strong acid.

-

Compatibility with MCR Products: Products of Passerini and Ugi reactions are often α-acyloxy amides or bis-amides.[7][8] These structures can be sensitive to harsh acidic conditions. A weak acid quench is a milder method that preserves these functionalities.

Q3: Which weak acid should I choose? What are the pros and cons?

A3: The optimal weak acid depends on your reaction solvent, the stability of your product, and the scale of your reaction. Below is a comparison of common choices.

| Weak Acid | pKa (approx.) | Typical Application & Solvent | Advantages & Considerations |

| Acetic Acid | 4.76 | A versatile choice for reactions in aprotic solvents like THF, DCM, or Toluene. | Pro: Miscible with most organic solvents, easy to remove in vacuo. Con: Can be difficult to remove completely from high-boiling point mixtures. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | 9.24 | Excellent for biphasic workups where the product is in an organic layer (e.g., EtOAc, DCM). | Pro: Provides a buffered, mildly acidic aqueous phase. Efficiently quenches and facilitates separation.[9] Con: Not suitable for water-miscible solvents or water-sensitive products. |

| Formic Acid | 3.77 | Used when a slightly stronger weak acid is needed; effective in polar solvents. | Pro: Highly effective and volatile. Con: More acidic than acetic acid; may affect sensitive functional groups. |

| Citric Acid (10% aq. solution) | 3.13 (pKa1) | A good alternative to NH₄Cl for aqueous workups, especially for chelating metal residues. | Pro: Effective and can help sequester metal catalysts. Con: Less common; may require pH adjustment during workup. |

Troubleshooting Guide

Scenario 1: "I've added my quencher, but the characteristic isocyanide smell persists."

This is a common and critical issue indicating an incomplete quench.

-

Root Cause Analysis:

-

Insufficient Stoichiometry: You may not have added enough weak acid to react with all the residual isocyanide. Isocyanides are often used in excess in MCRs.

-

Poor Mixing: In viscous or heterogeneous reaction mixtures, the quencher may not have dispersed effectively.

-

Low Temperature: The rate of hydrolysis can be slow at low temperatures (e.g., 0 °C).

-

-

Corrective Actions:

-

Ensure the reaction is being stirred vigorously.

-

Add an additional portion (e.g., 0.5 equivalents relative to the starting isocyanide) of your chosen weak acid.

-

Allow the mixture to warm to room temperature for 15-30 minutes.

-

If the smell persists, consider adding a small amount of methanol, which can act as a nucleophile to trap the protonated isocyanide intermediate.

-

Scenario 2: "After adding the weak acid, a white precipitate formed. Is this my product crashing out?"

A2: While it could be your product, it's often an ammonium salt or a byproduct.

-

Plausible Causes:

-

Salt Formation: If your reaction contains a basic amine (common in Ugi reactions), adding a weak acid like acetic acid can form the corresponding ammonium acetate salt, which may have limited solubility in your organic solvent.

-

Urea Byproducts: If moisture was present during the reaction, isocyanates can react with the in-situ generated amine to form ureas, which are often white, insoluble solids.[10]

-

-

Diagnostic & Resolution Steps:

-

TLC Analysis: Take a small, filtered sample of the supernatant and a sample of the dissolved solid (in a more polar solvent) and compare them to a reference spot of your starting materials and the expected product on a TLC plate.

-

Solubility Test: Test the solubility of the precipitate in water. Ammonium salts are typically water-soluble, while urea byproducts may be less so.

-

Proceed with Workup: Often, this salt will be removed during an aqueous workup. Proceed with your standard extraction protocol and monitor the separation of your product.

-

Scenario 3: "How can I be certain the quench is complete before I proceed to rotary evaporation?"

A3: Relying solely on smell is not a quantitative or sufficiently safe method. Instrumental analysis is highly recommended.

-

The Gold Standard: IR Spectroscopy: The isocyanide group (-N≡C) has a very strong, sharp, and characteristic absorbance in the infrared spectrum, typically between 2150 and 2110 cm⁻¹ .[1] This region of the IR spectrum is often clear of other functional group absorbances.

-